1-(2-Fluoro-4-nitrophenyl)pyrrolidine
Overview
Description
1-(2-Fluoro-4-nitrophenyl)pyrrolidine is an organic compound with the molecular formula C10H11FN2O2. It is characterized by the presence of a pyrrolidine ring attached to a 2-fluoro-4-nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-4-nitrophenyl)pyrrolidine can be synthesized through a multi-step process involving the reaction of 2-fluoro-4-nitrobenzene with pyrrolidine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like potassium carbonate. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(2-Amino-4-nitrophenyl)pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
- 1-(2-Fluoro-4-nitrophenyl)azepane
- 1-(3-Methyl-4-nitrophenyl)pyrrolidine
Uniqueness: 1-(2-Fluoro-4-nitrophenyl)pyrrolidine is unique due to its specific substitution pattern on the phenyl ring and the presence of both a fluoro and nitro group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Biological Activity
1-(2-Fluoro-4-nitrophenyl)pyrrolidine is an organic compound with the molecular formula C10H11FN2O2. It features a pyrrolidine ring bonded to a 2-fluoro-4-nitrophenyl group, which contributes to its unique chemical properties and potential biological activities. The compound has garnered attention for its possible applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Molecular Structure
- Molecular Formula : C10H11FN2O2
- Molecular Weight : 210.208 g/mol
- CAS Number : 385380-74-5
- IUPAC Name : this compound
- SMILES Representation : C1CCN(C1)C2=C(C=C(C=C2)N+[O-])F
Physical Properties
Property | Value |
---|---|
Appearance | Solid |
Purity | 97% |
Melting Point | Not specified |
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory activities. These properties are attributed to its ability to interact with specific biological targets, leading to alterations in cellular processes.
Antimicrobial Activity
In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated through assays measuring cytokine release and inflammatory mediator production in cell cultures. The compound has been shown to reduce levels of pro-inflammatory cytokines, indicating its potential as a therapeutic agent in conditions characterized by chronic inflammation.
The biological activity of this compound is thought to arise from its interaction with specific enzymes or receptors involved in inflammatory pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation.
Study on Antimicrobial Activity
A recent study investigated the antimicrobial efficacy of various substituted pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, making it a promising candidate for further development as an antibacterial agent.
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with this compound resulted in a significant reduction in paw swelling and joint inflammation compared to controls, highlighting its potential for therapeutic use in inflammatory diseases.
Comparative Analysis with Analogous Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|
This compound | Moderate | High |
1-(3-Methyl-4-nitrophenyl)pyrrolidine | Low | Moderate |
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine | High | Low |
This table illustrates that while some analogs may exhibit varying degrees of biological activity, this compound stands out for its combined antimicrobial and anti-inflammatory effects.
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKXLBISYVJESG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386772 | |
Record name | 1-(2-fluoro-4-nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385380-74-5 | |
Record name | 1-(2-fluoro-4-nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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